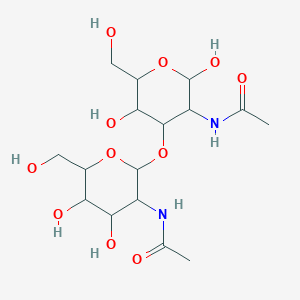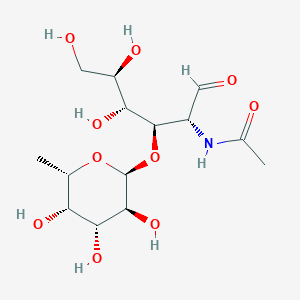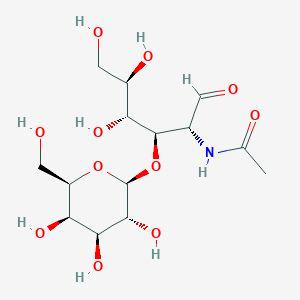![molecular formula C12H11N3 B043393 2-Amino-3-methyl-9H-pyrido[2,3-b]indole CAS No. 68006-83-7](/img/structure/B43393.png)
2-Amino-3-methyl-9H-pyrido[2,3-b]indole
Overview
Description
2-Amino-3-methyl-9H-pyrido[2,3-b]indole: is a heterocyclic aromatic amine that is formed during the pyrolysis of proteins, particularly during the cooking of meat and fish. This compound is known for its mutagenic and carcinogenic properties, making it a subject of interest in toxicology and cancer research .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, also known as MeAαC, is DNA . This compound interacts with DNA, leading to the formation of adducts .
Mode of Action
MeAαC undergoes bioactivation to form electrophilic N-oxidized metabolites . These metabolites react with DNA to form adducts . The formation of these adducts can lead to mutations .
Biochemical Pathways
MeAαC is a mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking . It can be formed by pyrolysis of either tryptophan or proteins of animal or vegetable origin . Inside the body, MeAαC is metabolized to intermediates that react with DNA .
Pharmacokinetics
It is known that meaαc is metabolized in the body to form intermediates that can react with dna . The bioavailability of MeAαC is likely influenced by factors such as the extent of its metabolism and the efficiency of its absorption from the digestive tract.
Result of Action
The interaction of MeAαC with DNA results in the formation of adducts . These adducts can cause mutations, which may lead to the development of cancer . MeAαC is considered a potential human carcinogen and may contribute to liver or digestive tract cancers .
Action Environment
Environmental factors such as the temperature and method of cooking can influence the formation of MeAαC . For example, higher temperatures and certain methods of cooking (like grilling or frying) can lead to increased formation of MeAαC . Additionally, the presence of other compounds in the environment, such as those found in tobacco smoke, can also influence the action, efficacy, and stability of MeAαC .
Biochemical Analysis
Biochemical Properties
2-Amino-3-methyl-9H-pyrido[2,3-b]indole interacts with various enzymes, proteins, and other biomolecules. It is a proximate mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking . In model systems, it can be formed by pyrolyses of either tryptophan or proteins of animal or vegetable origin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It potentially contributes to liver or digestive tract cancers . Inside the body, it is metabolized to intermediates that react with DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to intermediates (possibly short-lived nitrenium ion of the compound) that react with DNA . This interaction at the molecular level can lead to mutations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole typically involves the pyrolysis of tryptophan or proteins of animal or vegetable origin . One common method includes the oxidation of 2-amino-3-methylpyridine in an acidic medium using a mild oxidizing agent like ammonium persulfate, followed by a reaction with indole to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its toxic nature and limited commercial applications. the synthesis methods used in laboratories can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Oxidizing Agents: Ammonium persulfate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while substitution reactions can introduce halogen atoms into the indole ring .
Scientific Research Applications
2-Amino-3-methyl-9H-pyrido[2,3-b]indole has several scientific research applications:
Toxicology: It is studied for its mutagenic and carcinogenic properties.
Cancer Research: Used to understand the mechanisms of carcinogenesis and to develop potential inhibitors.
Biochemistry: Investigated for its interactions with DNA and proteins.
Pharmacology: Explored for its potential effects on various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9H-pyrido[2,3-b]indole: Another mutagenic and carcinogenic compound formed during cooking.
2-Amino-4,8-dimethylimidazo[4,5-f]quinoxaline: Known for its mutagenic properties.
3-Methyl-1,9-dihydro-2H-pyrido[2,3-b]indol-2-imine: A structurally similar compound with different biological activities.
Uniqueness
2-Amino-3-methyl-9H-pyrido[2,3-b]indole is unique due to its specific formation during the cooking of protein-rich foods and its potent mutagenic and carcinogenic properties. Its structure allows it to interact with DNA in a way that can lead to significant biological effects .
Properties
IUPAC Name |
3-methyl-9H-pyrido[2,3-b]indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCGFRPPGNALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C32)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043766 | |
| Record name | MeA-alpha-C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68006-83-7 | |
| Record name | 2-Amino-3-methyl-9H-pyrido[2,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68006-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068006837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MeA-alpha-C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-METHYL-9H-PYRIDO(2,3-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20AI638WCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)
![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)




![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)
